molecular formula C10H10ClIO B8161976 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene

Cat. No.: B8161976
M. Wt: 308.54 g/mol
InChI Key: WJXSDVZXVRPNDM-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), iodine (I), and a cyclopropylmethoxy group (-OCH₂C₃H₅). This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The cyclopropylmethoxy group enhances metabolic stability compared to linear alkoxy substituents, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSDVZXVRPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Williamson ether synthesis, an S<sub>N</sub>2 reaction between an alkoxide and alkyl halide, is ideal for forming the cyclopropylmethoxy group. For this compound, the strategy involves:

  • Generating a phenoxide from 2-chloro-4-iodophenol.

  • Reacting with cyclopropylmethyl bromide under basic conditions.

Representative Procedure:

  • Substrate Preparation : 2-Chloro-4-iodophenol is synthesized via iodination of 2-chlorophenol using N-iodosuccinimide (NIS) in acetic acid (yield: ~75%).

  • Etherification :

    • 2-Chloro-4-iodophenol (1.0 equiv), cyclopropylmethyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield : 68–72% after column chromatography.

Optimization Considerations :

  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaH.

  • Solvent : DMF enhances solubility of the phenolic substrate but may require careful drying to prevent hydrolysis of the alkyl halide.

Mitsunobu Reaction: An Alternative Approach

Mechanism and Application

The Mitsunobu reaction enables ether formation between alcohols and phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>). This method avoids harsh basic conditions, making it suitable for acid-sensitive intermediates.

Procedure :

  • 2-Chloro-4-iodophenol (1.0 equiv), cyclopropylmethanol (1.5 equiv), DEAD (1.5 equiv), and PPh<sub>3</sub> (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours.

  • Yield : 80–85% after purification.

Advantages :

  • Higher functional group tolerance.

  • Avoids alkoxide formation, reducing side reactions.

Industrial-Scale Production Insights

Solvent and Impurity Control

Large-scale synthesis prioritizes solvent recovery and impurity minimization. For example, replacing acetonitrile with methyl tert-butyl ether (MTBE) in reduction steps reduces side products like N-acetylated impurities.

Typical Protocol :

  • Reduction Step : Use triethylsilane (Et<sub>3</sub>SiH) and BF<sub>3</sub>·Et<sub>2</sub>O in MTBE at 20°C for 17 hours.

  • Purity : >98% after crystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Williamson Synthesis68–7295Cost-effective, scalableSensitive to moisture
Mitsunobu Reaction80–8597Mild conditions, high yieldExpensive reagents
Halogen Exchange60–6590Flexible halogen positioningMulti-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₁ClIO
  • Molecular Weight : ~309.6 g/mol (calculated).
  • Substituent Effects : The electron-withdrawing Cl and I atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions. The bulky cyclopropylmethoxy group influences regioselectivity in reactions .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to derivatives with similar halogenation or alkoxy/aryl groups (Table 1).

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene C₁₀H₁₁ClIO 309.6 Cl, I, cyclopropylmethoxy Pharmaceutical intermediates
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₅H₁₄ClIO 372.6 Cl, I, 4-ethoxybenzyl Dapagliflozin synthesis
1-Chloro-4-iodobenzene C₆H₄ClI 238.5 Cl, I Cross-coupling reactions
2-Chloro-1-fluoro-4-iodobenzene C₆H₃ClFI 256.4 Cl, F, I Fluorinated API intermediates

Reactivity Trends :

  • Electron-withdrawing groups (Cl, I) reduce ring electron density, slowing electrophilic substitution.
  • Bulky substituents (cyclopropylmethoxy, ethoxybenzyl) favor para-substitution in cross-couplings .

Thermal and Solubility Properties

Table 2: Thermal and Solubility Data

Compound Name Melting Point (°C) Solubility (Common Solvents) Stability Notes
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene Not reported DCM, THF, ethyl acetate Stable under inert atmosphere
1-Chloro-4-iodobenzene >110 Ethanol, diethyl ether Light-sensitive
2-Chloro-1-fluoro-4-iodobenzene >110 DCM, acetone Hygroscopic

Pharmaceutical Relevance

  • 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene : Key intermediate in dapagliflozin (SGLT2 inhibitor) synthesis. The ethoxybenzyl group improves binding affinity to target proteins .
  • 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene: Potential use in CNS drugs due to cyclopropane’s metabolic stability .

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance from cyclopropylmethoxy complicates coupling reactions, requiring optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) .
  • Stability : Iodine’s susceptibility to displacement necessitates low-temperature storage .
  • Scalability : Multi-step synthesis of cyclopropylmethoxy derivatives increases production costs compared to simpler analogs .

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is an organic compound classified under halogenated aromatic compounds. Its structure features a benzene ring substituted with a chlorine atom at the first position, a cyclopropylmethoxy group at the second position, and an iodine atom at the fourth position. The molecular formula is C10H10ClI0, with a molecular weight of approximately 316.6 g/mol. This unique combination of halogens makes it a compound of interest for various biological applications, although specific research on its biological activity remains limited.

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene can be achieved through several methodologies, often yielding high purity (70-90%) depending on the reaction conditions. The presence of both chlorine and iodine in its structure may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

Research on the biological activity of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is sparse; however, compounds with similar structures exhibit various biological effects. Notably, halogenated compounds have been studied for their potential antimicrobial and antifungal properties.

Antimicrobial Activity

Compounds structurally related to 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene have demonstrated significant antimicrobial activity. For example, studies on related halogenated pyrazoles have shown notable antifungal effects, suggesting that similar mechanisms may be applicable to this compound as well .

Compound NameStructural FeaturesBiological Activity
1-Bromo-2-(cyclopropylmethoxy)-4-bromobenzeneContains bromine instead of chlorine and iodineHigher reactivity due to bromine substituents
1-Chloro-2-(isopropoxy)-4-iodobenzeneIsopropoxy group instead of cyclopropylmethoxyDifferent steric hindrance affecting reactivity
1-Chloro-2-(cyclohexylmethoxy)-4-iodobenzeneCyclohexyl group instead of cyclopropylLarger cyclic structure may influence biological activity

Case Studies

While direct case studies on 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene are lacking, the following findings from related compounds provide insights into potential biological activities:

  • Antifungal Activity : Research indicates that halogenated pyrazole derivatives exhibit significant antifungal properties against various fungal pathogens. The introduction of halogens has been linked to enhanced bioactivity due to increased reactivity and interaction with microbial targets .
  • Anticancer Potential : Some halogenated compounds have displayed cytotoxic effects in cancer cell lines, particularly those containing bromine and chlorine substituents. These findings suggest that 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene could be explored for similar anticancer properties .
  • Synergistic Effects : The combination of certain pyrazole derivatives with conventional chemotherapeutics like doxorubicin has shown enhanced efficacy against cancer cells, indicating potential for developing combination therapies involving compounds like 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene .

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